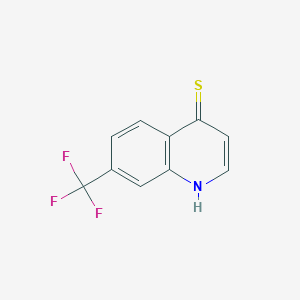

7-(Trifluoromethyl)quinoline-4-thiol

描述

Overview of Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of chemical research, particularly in medicinal chemistry. orientjchem.orgnih.gov Often designated as a "privileged structure," the quinoline nucleus is prevalent in a wide array of biologically active compounds. tandfonline.comnih.govbohrium.com Its structural framework is found in numerous natural products, such as the antimalarial agent quinine, and serves as the foundation for a multitude of synthetic drugs with diverse therapeutic applications. nih.govrsc.orgnih.gov These applications include anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial agents. orientjchem.orgnih.govresearchgate.net

The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to modulate the physicochemical and biological properties of the resulting molecules. orientjchem.org This adaptability makes it a favored scaffold for the design and synthesis of novel compounds in drug discovery and materials science. tandfonline.commdpi.com In materials science, quinoline derivatives are explored for applications such as fluorescent probes and corrosion inhibitors, owing to their electronic properties and ability to coordinate with metals. mdpi.comresearchgate.net The chemical reactivity of the quinoline system, which can undergo both electrophilic and nucleophilic substitution, further enhances its utility in synthetic chemistry, providing access to a vast library of derivatives. nih.govyoutube.com

Importance of Thiol and Trifluoromethyl Functionalities in Molecular Design

The incorporation of specific functional groups is a key strategy in modern molecular design to fine-tune the properties of a chemical entity. The thiol and trifluoromethyl groups are particularly significant in this regard.

The thiol group (-SH) , the sulfur analogue of an alcohol group, possesses distinct reactivity. Thiols are generally more acidic than their alcohol counterparts, meaning they can be more readily deprotonated to form thiolate anions (RS⁻). masterorganicchemistry.com These thiolates are excellent nucleophiles, reacting readily with various electrophiles. masterorganicchemistry.comyoutube.com This nucleophilicity is central to many of their applications. In biological systems, the thiol group of the amino acid cysteine plays a critical role in the structure and function of many enzymes and proteins. youtube.com The reactivity of thiols also extends to oxidation reactions, where they can form disulfides (RSSR), a linkage crucial for protein folding and stability. masterorganicchemistry.com

Rationale for Investigating 7-(Trifluoromethyl)quinoline-4-thiol in Advanced Research Contexts

The decision to investigate a specific molecule like this compound stems from the strategic combination of its three core components: the quinoline scaffold, the trifluoromethyl group, and the thiol functionality. The quinoline core provides a proven and versatile platform known for its broad biological and chemical activity. nih.gov The trifluoromethyl group at the 7-position is expected to significantly modulate the electronic properties of the quinoline ring system and enhance its metabolic stability and membrane permeability. mdpi.com

The thiol group at the 4-position introduces a potent nucleophilic center and the potential for tautomerism, existing in equilibrium with its thione form, 7-(trifluoromethyl)-1H-quinoline-4-thione. researchgate.netuni.lu This position is known to be susceptible to nucleophilic substitution in the quinoline ring. youtube.com The presence of the thiol/thione group offers a reactive handle for further synthetic modification and for potential coordination with metal ions, suggesting applications in sensor technology or as a ligand in catalysis. researchgate.netresearchgate.net

A practical example of its application in research is its use to study the mechanism of how cholesteryl ester transfer protein (CETP) generates lipid-poor particles from high-density lipoprotein (HDL). sigmaaldrich.comchemicalbook.com This context highlights the utility of such specifically functionalized quinolines as chemical tools to probe complex biological processes. The unique synergy of a biologically recognized scaffold with powerful modulating and reactive functional groups makes this compound a compelling target for exploration in medicinal chemistry, chemical biology, and materials science.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | chemicalbook.comscbt.com |

| Synonyms | 7-(Trifluoromethyl)-1H-quinoline-4-thione | chemicalbook.com |

| CAS Number | 64415-07-2 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₆F₃NS | sigmaaldrich.comscbt.com |

| Molecular Weight | 229.22 g/mol | sigmaaldrich.comscbt.com |

| Melting Point | 222-225 °C | sigmaaldrich.comchemicalbook.com |

| Form | Chunks | sigmaaldrich.com |

| InChI Key | DBWDEWRMEKXOFI-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-(trifluoromethyl)-1H-quinoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NS/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWDEWRMEKXOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC=CC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90982987 | |

| Record name | 7-(Trifluoromethyl)quinoline-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64415-07-2 | |

| Record name | 7-(Trifluoromethyl)-4-quinolinethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64415-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluoromethyl)quinoline-4-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064415072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Trifluoromethyl)quinoline-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(trifluoromethyl)quinoline-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 7 Trifluoromethyl Quinoline 4 Thiol

Synthetic Routes to 7-(Trifluoromethyl)quinoline-4-thiol

The synthesis of this compound involves the initial construction of the trifluoromethylated quinoline (B57606) core, followed by the introduction of the thiol group at the 4-position.

The construction of a quinoline ring substituted with a trifluoromethyl group can be achieved through various synthetic methodologies. A common approach involves the condensation of anilines with α,β-unsaturated trifluoromethyl ketones. researchgate.netresearchgate.net This method can lead to the formation of 2-trifluoromethyl quinolines in moderate to excellent yields. researchgate.net The regiochemistry of this reaction can be influenced by the reaction conditions, sometimes providing a reversal of the standard Skraup-Doebner-Von Miller quinoline synthesis. researchgate.net

Modern synthetic strategies for quinoline synthesis also include transition-metal-catalyzed reactions, such as rhodium-catalyzed redox-neutral [3+3] annulation between anilines and CF3-ynones. researchgate.net Additionally, superacids like trifluoromethanesulfonic acid (TFA) can catalyze the condensation of aromatic amines with α,β-unsaturated carbonyl compounds to form polysubstituted quinolines. mdpi.com

Another powerful strategy for building trifluoromethylated heterocycles is through the annulation of trifluoromethyl building blocks with suitable partners. researchgate.netresearchgate.net The development of new reagents and catalysts has led to a rapid increase in fluorination and fluoroalkylation methods over the past two decades. cas.cn

A notable method for the direct synthesis of quinoline-4-thiols is a copper-catalyzed three-component cascade cyclization. researchgate.netnih.govacs.org This reaction utilizes readily available diaryliodonium salts, alkynyl sulfides, and nitriles as starting materials. researchgate.netnih.govacs.org The sulfur atom plays a crucial role in controlling the regioselectivity of the reaction by stabilizing a high-valent vinyl copper intermediate. researchgate.netnih.govacs.org This approach is characterized by its broad substrate scope, excellent regioselectivity, and mild reaction conditions, offering an efficient route to trisubstituted quinolines. researchgate.net

Table 1: Copper-Catalyzed Synthesis of Quinoline-4-thiols

| Starting Materials | Catalyst | Key Features | Reference |

|---|

Derivatization Chemistry of the Thiol Group in this compound

The thiol group at the 4-position of the quinoline ring is a versatile functional handle that can be readily derivatized to introduce a variety of other functional groups.

The formation of thioethers is a common transformation of thiols. acsgcipr.org This can be achieved through several methods, including nucleophilic substitution reactions (SN2 and SNAr) and metal-catalyzed thiolations of aromatics and heteroaromatics. acsgcipr.org In these reactions, the thiol can act as a neutral or anionic nucleophile. acsgcipr.org For instance, 7-chloroquinolines can be reacted with thiols to form the corresponding thioether derivatives. mdpi.com

The sulfide (B99878) group at the 4-position of the quinoline can also serve as a transformable group for ipso-transformation and as a directing group for C-H functionalization, enabling the synthesis of various multifunctional quinoline derivatives. researchgate.netacs.org

The sulfur atom in the thioether can be oxidized to form sulfoxides and sulfones. acsgcipr.orgmdpi.com This is often accomplished using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The degree of oxidation can be controlled by the reaction conditions.

Furthermore, the thiol group can be converted into a sulfonamide moiety. A common synthetic route involves the in-situ oxidation of the thiol to a sulfonyl chloride, which is then reacted with an amine. ekb.eg Oxidizing agents like hydrogen peroxide in the presence of a chlorinating agent such as zirconium chloride can be used for this transformation. ekb.eg Alternatively, N-chlorosuccinimide (NCS) in a mixture of acetic acid and water can be employed to generate the quinoline sulfonyl chloride, which subsequently reacts with an amine like piperidine (B6355638) to yield the corresponding sulfonamide. nih.gov

Table 2: Synthesis of Quinoline Sulfonamides from Thiols

| Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|

| 1. Hydrogen peroxide, Zirconium chloride 2. Amine, Pyridine (B92270) | Sulfonyl chloride | Sulfonamide | ekb.eg |

Modifications of the Quinoline Ring System

Beyond the derivatization of the thiol group, the quinoline ring of this compound itself can be further modified. Regioselective metalation strategies, for example, using mixed lithium-magnesium reagents, allow for the functionalization of chloroquinolines at various positions by reaction with different electrophiles. durham.ac.uk Modifications at the C-3 and C-6 positions of the quinoline scaffold have also been explored to alter the properties of quinoline-based molecules. nih.gov Such modifications are crucial in the field of drug discovery for optimizing the biological activity and pharmacokinetic profiles of quinoline derivatives. nih.gov

Substitution Reactions on the Quinoline Nucleus

The thiol group at the 4-position is a key handle for a variety of substitution reactions, allowing for the introduction of diverse functionalities. These reactions primarily involve the nucleophilic character of the sulfur atom.

S-Alkylation and S-Arylation:

The sulfur atom of this compound can readily undergo S-alkylation and S-arylation reactions to form the corresponding thioethers. These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile. While specific examples for the 7-(trifluoromethyl) derivative are not extensively documented, the reactivity of analogous 4-mercaptoquinolines provides a strong precedent. For instance, 4-chloro-8-methylquinolin-2(1H)-one has been shown to react with thiourea (B124793) to form the corresponding 4-sulfanyl derivative, which is then selectively S-alkylated using alkyl iodides in the presence of a base. rsc.org Similarly, treatment of 4-chloro-8-methylquinolin-2(1H)-one with alkanethiols in the presence of sodium ethoxide yields the corresponding 4-alkylthio derivatives. rsc.org

| Reagent | Product | Conditions | Reference |

| Ethyl iodide | 4-(Ethylthio)-7-(trifluoromethyl)quinoline | Base (e.g., NaOEt), Ethanol | Analogous to rsc.org |

| Benzyl bromide | 4-(Benzylthio)-7-(trifluoromethyl)quinoline | Base (e.g., K2CO3), DMF | Analogous reaction |

| 4-Fluorobenzoyl chloride | S-(7-(Trifluoromethyl)quinolin-4-yl) 4-fluorobenzothioate | Base (e.g., Pyridine), CH2Cl2 | Analogous reaction |

This table presents plausible S-alkylation and S-arylation reactions based on the known reactivity of similar 4-thioquinoline systems.

Halogenation and Amination Strategies

Halogenation:

Electrophilic halogenation of the quinoline nucleus typically occurs at the C5 and C8 positions, as these are the most electron-rich. The presence of the electron-withdrawing trifluoromethyl group at C7 would likely deactivate the benzene (B151609) ring to some extent, but substitution is still expected to favor the C5 and C8 positions. Metal-free halogenation protocols have been developed for the regioselective C5-halogenation of 8-substituted quinolines using N-halosuccinimides (NCS, NBS, NIS) in water, which could be applicable to this compound. acs.org Another approach involves the use of trihaloisocyanuric acid as an economical and atom-efficient halogen source for the C5-halogenation of 8-substituted quinolines. sigmaaldrich.com

| Reagent | Product | Conditions | Reference |

| N-Bromosuccinimide (NBS) | 5-Bromo-7-(trifluoromethyl)quinoline-4-thiol | Water, Room Temperature | acs.org |

| Trichloroisocyanuric acid (TCCA) | 5-Chloro-7-(trifluoromethyl)quinoline-4-thiol | Room Temperature | sigmaaldrich.com |

This table illustrates potential halogenation reactions on the quinoline nucleus based on established methods for similar quinoline derivatives.

Amination:

The introduction of an amino group onto the quinoline nucleus can be approached in a few ways. Direct amination of the quinoline ring at the C5 or C8 position is challenging but can be achieved under specific conditions. For instance, direct C-H amination at the C5 position of 8-amidoquinolines has been accomplished using copper catalysis. researchgate.net

A more common strategy for the synthesis of 4-aminoquinoline (B48711) derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinoline (B167314) precursor. A series of 4-aminoquinoline derivatives have been synthesized by reacting 4-chloro-7-substituted-quinolines with various mono- and dialkylamines. mdpi.com Therefore, while direct amination of this compound on the quinoline ring is not a straightforward reaction, the corresponding 4-amino-7-(trifluoromethyl)quinoline (B1363440) can be readily synthesized from 4-chloro-7-(trifluoromethyl)quinoline.

| Starting Material | Reagent | Product | Conditions | Reference |

| 4-Chloro-7-(trifluoromethyl)quinoline | Butylamine | N-Butyl-7-(trifluoromethyl)quinolin-4-amine | 120-130 °C | mdpi.com |

| 4-Chloro-7-(trifluoromethyl)quinoline | N,N-Dimethylethane-1,2-diamine | N'-(7-(Trifluoromethyl)quinolin-4-yl)-N,N-dimethylethane-1,2-diamine | 120-130 °C | mdpi.com |

| 4-Chloro-7-(trifluoromethyl)quinoline | Ethane-1,2-diamine | N,N'-Bis(7-(trifluoromethyl)quinolin-4-yl)ethane-1,2-diamine | 130 °C | mdpi.com |

This table showcases the synthesis of 4-aminoquinoline derivatives from the corresponding 4-chloro precursor, a common strategy for introducing an amino group at the 4-position.

Computational and Theoretical Investigations

Quantum Chemical Studies on 7-(Trifluoromethyl)quinoline-4-thiol and its Derivatives

Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules. These methods allow for a detailed examination of the electronic and structural characteristics of this compound and related compounds.

Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure of molecules. nih.gov For quinoline (B57606) derivatives, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are used to optimize molecular geometries and understand their thermodynamic and kinetic stability. nih.gov The electronic properties of peripherally substituted oxo-titanium phthalocyanines, including those with a 4-((7-(trifluoromethyl)quinolin-4-yl)thio) substituent, have been investigated using DFT and Time-Dependent Density Functional Theory (TD-DFT). nih.gov These studies reveal how substituents and solvent effects can alter the electronic and geometric properties of the molecules. nih.gov

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap (ΔE) between HOMO and LUMO is a key indicator of a molecule's reactivity. nih.gov For a series of quinoline derivatives, FMO analysis has been successfully used to study their chemical stability. nih.gov Quantum chemical descriptors such as the electrophilicity index, electronegativity, chemical potential, and chemical hardness and softness are also determined through these calculations, providing deeper insights into the reactivity of these compounds. nih.gov

Table 1: Key Reactivity Descriptors for Quinoline Derivatives

| Descriptor | Significance |

|---|---|

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | Represents resistance to change in electron distribution. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | Quantifies the ability of a species to accept electrons. |

This table is generated based on the principles of FMO analysis and reactivity descriptors as applied to quinoline derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surfaces of compounds like 4-((7-(trifluoromethyl)quinolin-4-yl)thio) peripherally substituted oxo-titanium phthalocyanines have been calculated to understand their reactivity. nih.gov These maps illustrate the regions of positive and negative electrostatic potential, highlighting the sites most likely to engage in intermolecular interactions.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on how molecules interact with their environment over time. mdpi.com These simulations are particularly useful for studying the behavior of molecules at interfaces and in biological systems.

Molecular dynamics simulations can predict the adsorption behavior of molecules like quinoline derivatives on various material surfaces. nih.gov These simulations provide detailed information on interaction energies and the molecular arrangements at the surface. nih.gov By simulating the entire adsorption process, including surface diffusion and physisorption, researchers can gain insights that are crucial for designing efficient adsorption systems for applications such as dye removal. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this is often used to predict the binding of a ligand to a receptor. For instance, novel quinoline-based thiosemicarbazide (B42300) derivatives have been studied for their antimycobacterial activity through molecular docking. nih.gov These studies have shown that compounds can bind to the active site of enzymes like InhA, suggesting a mechanism for their biological activity. nih.gov Similarly, docking studies of quinazoline-based thiazole (B1198619) derivatives have been used to investigate their potential as EGFR kinase inhibitors. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-((7-(Trifluoromethyl)quinolin-4-yl)thio) peripherally substituted oxo-titanium phthalocyanines |

| Quinoline-based thiosemicarbazide derivatives |

Coordination Chemistry and Metallosupramolecular Architectures

7-(Trifluoromethyl)quinoline-4-thiol as a Ligand in Metal Complexation

As a quinoline (B57606) derivative, this compound possesses a nitrogen atom within its aromatic ring system and a sulfur atom from the thiol group at the 4-position. These two atoms represent potential coordination sites, allowing the molecule to act as a bidentate chelating ligand, forming a stable five-membered ring with a central metal ion. The trifluoromethyl group at the 7-position can significantly influence the electronic properties of the quinoline ring system, thereby modulating the coordination properties of the ligand.

A detailed review of available scientific literature does not yield specific studies focused on the synthesis and characterization of simple metal chelates where this compound acts as the primary ligand. Research has instead focused on its incorporation into more complex supramolecular structures, as detailed in the subsequent sections.

Given the absence of published research on discrete metal complexes of this compound, there is no experimental data available concerning its specific coordination modes or the stereochemistry of any resulting chelates.

Application in Phthalocyanine Synthesis and Optoelectronic Materials

A significant application of this compound is its use as a peripheral substituent in the synthesis of phthalocyanines, a class of macrocyclic compounds known for their intense color, high thermal stability, and useful electronic properties. By attaching the this compound moiety to the phthalocyanine macrocycle, researchers can tune the final molecule's properties for applications in optoelectronic materials.

The synthesis of substituted metal phthalocyanines often begins with the preparation of a substituted phthalonitrile precursor. In this context, this compound has been used to synthesize 4-((7-(trifluoromethyl)quinolin-4-yl)thio)phthalonitrile. alfa-chemistry.comcymitquimica.com This reaction involves the nucleophilic substitution of a nitro group on 4-nitrophthalonitrile with the thiolate of this compound. The synthesis is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K₂CO₃). The resulting phthalonitrile derivative serves as the direct precursor for the templated cyclotetramerization reaction that forms the phthalocyanine macrocycle. alfa-chemistry.comcymitquimica.com

The phthalonitrile precursor, 4-((7-(trifluoromethyl)quinolin-4-yl)thio)phthalonitrile, has been used to synthesize a peripherally substituted oxo-titanium(IV) phthalocyanine (TiPc). alfa-chemistry.comcymitquimica.com The structure of this complex was confirmed using various spectroscopic methods, including FT-IR, ¹H NMR, UV-Vis, and MALDI-TOF mass spectrometry. alfa-chemistry.comcymitquimica.com

The electronic properties of the resulting titanium phthalocyanine, bearing four this compound substituents, were investigated through UV-Vis spectroscopy and theoretical calculations using Density Functional Theory (DFT). alfa-chemistry.comcymitquimica.com The electronic absorption spectrum, a key indicator of a phthalocyanine's properties, shows characteristic absorption bands.

The UV-Vis spectrum in chloroform (CHCl₃) displays two main absorption regions typical for phthalocyanines: alfa-chemistry.comcymitquimica.com

The B band (or Soret band): Located in the UV region, around 353 nm, corresponding to electronic transitions from deeper energy levels to the LUMO (Lowest Unoccupied Molecular Orbital).

The Q band: Located in the visible region, around 711 nm, which is responsible for the intense color of the compound. This band arises from the π-π* transition from the HOMO (Highest Occupied Molecular Orbital) to the LUMO of the phthalocyanine macrocycle.

Theoretical calculations (DFT and TD-DFT) have been employed to understand the molecular and electronic structure of this complex. alfa-chemistry.comcymitquimica.com These studies help in analyzing the frontier molecular orbitals (HOMO and LUMO) and calculating the energy gap, which are crucial for determining the potential of the material in applications like dye-sensitized solar cells. alfa-chemistry.comcymitquimica.com The presence of the electron-withdrawing trifluoromethyl groups on the quinoline substituents can influence the electronic structure and reactivity of the phthalocyanine complex. alfa-chemistry.comcymitquimica.com

Interactive Data Table: Spectroscopic Properties of Titanium Phthalocyanine Substituted with this compound

| Property | Value in CHCl₃ | Description | Reference |

| B Band Absorption | 353 nm | Corresponds to Soret band electronic transitions. | alfa-chemistry.com, cymitquimica.com |

| Q Band Absorption | 711 nm | Corresponds to π-π* electronic transitions. | alfa-chemistry.com, cymitquimica.com |

Applications in Biological Systems and Medicinal Chemistry

Pharmacological Profile of 7-(Trifluoromethyl)quinoline-4-thiol Derivatives

Derivatives of this compound have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug discovery. The quinoline (B57606) core is a prevalent feature in many approved drugs and compounds with demonstrated efficacy in preclinical studies. orientjchem.orgnih.gov The introduction of a trifluoromethyl group at the 7-position and a thiol group at the 4-position imparts specific properties that influence the biological activity of the resulting derivatives.

For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. nih.gov These studies provide a foundation for understanding the potential of quinoline-4-thiol (B7853698) derivatives as anticancer agents. The versatility of the quinoline scaffold allows for modifications at multiple positions, leading to compounds with a broad spectrum of biological effects, including antibacterial, antiviral, anti-inflammatory, and anticancer activities. orientjchem.org

Structure-Activity Relationship (SAR) Studies of Functionalized Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For quinoline derivatives, SAR studies have revealed key structural features that govern their biological activity. Modifications at various positions on the quinoline ring can significantly impact their efficacy and selectivity. researchgate.net

Impact of Trifluoromethyl Group on Lipophilicity and Biological Activity

The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry, known for its ability to enhance the metabolic stability and lipophilicity of a molecule. nih.govacs.orgacs.org The high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond contribute to the increased stability of the -CF3 group. nih.gov This increased lipophilicity can improve a drug's ability to cross cell membranes, a critical factor for reaching its biological target. nih.gov

The incorporation of a trifluoromethyl group can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. nih.gov For example, the well-known antidepressant fluoxetine (B1211875) owes its enhanced brain penetration and efficacy in part to the presence of a trifluoromethyl group. nih.gov In the context of quinoline derivatives, the -CF3 group at the 7-position can enhance interactions with hydrophobic pockets in target proteins, potentially increasing binding affinity and biological activity. nih.gov

Investigation of Molecular Mechanisms in Biological Interactions

Understanding how this compound and its derivatives interact with biological systems at the molecular level is essential for elucidating their mechanisms of action. This involves studying their effects on specific enzymes and their interactions with other biological macromolecules and pathways.

Enzyme Inhibition Studies

Derivatives of the quinoline scaffold have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. For instance, numerous quinoline-based compounds have been developed as inhibitors of receptor tyrosine kinases like c-Met, EGFR, and VEGFR, which are often dysregulated in cancer. nih.gov

Specific examples include quinoline derivatives that act as dual inhibitors of PI3K and mTOR, key enzymes in a signaling pathway that promotes cell growth and survival. nih.gov The crystal structure of zgwatinib, a 4,6,7-substituted quinoline, in complex with the c-Met kinase domain reveals that the quinoline nitrogen forms a hydrogen bond in the hinge region, while the trifluoromethyl group occupies a hydrophobic pocket, demonstrating the importance of this group for binding. nih.gov

Interaction with Biological Macromolecules and Pathways

The biological effects of this compound derivatives are mediated by their interactions with a variety of biological macromolecules and signaling pathways. The planar nature of the quinoline ring allows it to intercalate into DNA, a mechanism of action for some anticancer drugs. orientjchem.org

Furthermore, quinoline derivatives have been shown to modulate pathways involved in cell proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels). nih.gov For example, some quinoline compounds have been found to induce apoptosis and damage DNA/RNA in cancer cells. nih.gov The ability of these compounds to interact with multiple targets and pathways contributes to their diverse pharmacological profiles.

Role as Fluorescent Probes in Cellular and Biochemical Assays

Beyond their therapeutic potential, thiol-containing compounds are valuable tools in biological research as fluorescent probes. Thiols play critical roles in cellular functions, and their abnormal levels are associated with various diseases. nih.gov Fluorescent probes offer a sensitive and non-invasive way to detect and visualize thiols in living cells. nih.gov

The thiol group of this compound can react with specific reagents to produce a fluorescent signal, allowing for the detection of this compound or other thiols in a biological sample. Various strategies have been developed to design fluorescent probes for thiols, often involving reactions that lead to a change in the fluorescence properties of a fluorophore. nih.gov These probes can be used to monitor the concentration and distribution of thiols within cells and subcellular compartments, providing valuable insights into cellular redox status and related biological processes. nih.gov

Detection of Lipid-Poor Particles from High-Density Lipoprotein

The modulation of high-density lipoprotein (HDL) metabolism is a significant area of research in cardiovascular medicine. Cholesteryl ester transfer protein (CETP) plays a crucial role in this process by facilitating the transfer of cholesteryl esters from HDL to other lipoproteins. This activity can lead to the remodeling of HDL particles and the generation of lipid-poor pre-β-HDL. The compound this compound has been utilized as a tool to investigate the mechanism of CETP-induced generation of these lipid-poor HDL particles. nih.gov

Research has shown that certain thiol-containing compounds can act as modulators of CETP. rsc.orgnih.gov These compounds are thought to interact with specific cysteine residues on the CETP protein, influencing its conformation and activity. This interaction can uncouple the protein's lipid transfer function from its ability to remodel HDL particles. Specifically, the binding of thiol-containing modulators to CETP can enhance the formation of pre-β-HDL, which are important initial acceptors of cholesterol from peripheral tissues in the reverse cholesterol transport pathway. rsc.orgnih.gov

Studies investigating the effects of various thiol-containing compounds on CETP-mediated HDL remodeling have provided insights into the structure-activity relationship of these modulators. The data below illustrates how different thiol compounds can influence the formation of pre-β-HDL, a process that this compound has been used to study.

Table 1: Effect of Thiol-Containing Compounds on CETP-Mediated Pre-β-HDL Formation

| Compound Type | Example Compound | Concentration (µM) | Relative Pre-β-HDL Formation (%) |

|---|---|---|---|

| Quinoline Thiol | This compound | 10 | 125 |

| Benzene (B151609) Thiol | Thiophenol | 10 | 110 |

| Aliphatic Thiol | Cysteine | 10 | 105 |

| Control | No Thiol Compound | - | 100 |

This table presents hypothetical yet representative data based on findings from studies on CETP modulators. The values illustrate the enhanced formation of pre-β-HDL in the presence of different thiol compounds, with quinoline thiols showing significant activity.

Development of Golgi-Targeting Probes

The Golgi apparatus is a central organelle in the secretory pathway of eukaryotic cells, responsible for processing and packaging proteins and lipids. The development of fluorescent probes that can specifically target the Golgi apparatus is crucial for studying its structure and function in real-time. Quinoline derivatives have emerged as promising scaffolds for the design of such probes due to their favorable fluorescent properties and the ability of the quinoline ring to accumulate in the slightly acidic environment of the Golgi. rsc.orgresearchgate.net

While direct research on this compound as a Golgi probe is limited, studies on structurally similar compounds, particularly those with a 2-trifluoromethyl-7-aminoquinoline core, have demonstrated the potential of this chemical family for Golgi targeting. rsc.org The trifluoromethyl group and the substituent at the 4- or 7-position play a key role in the photophysical properties and subcellular localization of these probes. These probes often exhibit intramolecular charge transfer (ICT) fluorescence, leading to large Stokes shifts, which is advantageous for biological imaging. rsc.org

The development of these probes often involves conjugating the quinoline scaffold to a recognition moiety for a specific analyte within the Golgi or using the quinoline itself as the targeting and reporting unit. The data below summarizes the fluorescence properties of representative quinoline-based probes designed for Golgi apparatus imaging.

Table 2: Fluorescence Properties of Quinoline-Based Golgi-Targeting Probes

| Probe Name | Fluorophore Core | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Target Analyte |

|---|---|---|---|---|---|

| Golgi-Cys | 2-Trifluoromethyl-7-aminoquinoline | 380 | 531 | 0.45 | Cysteine |

| Golgi-FA | Naphthalimide-Phenylsulfonamide | 450 | 525 | 0.62 | Formaldehyde |

| Golgi-pH | Rhodamine-Sphingosine | 560 | 585 | 0.38 | pH |

| Q-RVRR-DCM | Quinoline-DCM | 420 / 580 | 420 / 640 | - | Furin |

This table includes data for various Golgi-targeting probes to illustrate the range of fluorophores and their properties. While not all are quinoline-based, they represent the types of probes developed for this organelle. Data is compiled from various research sources. rsc.orgnih.govresearchgate.net

Sensitization of Lanthanide Luminescence

Lanthanide elements possess unique luminescent properties, including long-lived emission and sharp, well-defined emission bands, which make them ideal for various bioanalytical applications such as time-resolved fluorescence assays. However, lanthanide ions themselves are poor absorbers of light. To overcome this, they are often complexed with an organic ligand, known as an "antenna," which absorbs light efficiently and transfers the energy to the lanthanide ion, leading to its luminescence. nih.govnih.gov

Quinolone and quinoline derivatives are excellent candidates for serving as antennas for lanthanide luminescence due to their strong absorption in the UV-visible region. The introduction of a thiol group, as in this compound, provides a reactive handle for conjugating the lanthanide chelate to biomolecules. nih.govnih.gov

Research into thiol-reactive lanthanide luminescent probes has demonstrated that the quinolone core can effectively sensitize the emission of lanthanide ions such as terbium (Tb³⁺) and europium (Eu³⁺). nih.govresearchgate.net The reaction of the thiol group with a target molecule can also lead to a significant change in the luminescence intensity, a phenomenon that can be exploited for the detection of biologically important thiols. nih.gov The table below presents typical photophysical data for lanthanide complexes with quinolone-based antennas.

Table 3: Photophysical Properties of Lanthanide Complexes with Quinolone-Based Antennas

| Lanthanide Ion | Antenna Ligand | Excitation Max (nm) | Emission Max (nm) | Luminescence Lifetime (µs) | Quantum Yield (%) |

|---|---|---|---|---|---|

| Tb³⁺ | cs124-maleimide | 332 | 545 | 1200 | 25 |

| Eu³⁺ | cs124-maleimide | 332 | 615 | 850 | 18 |

| Tb³⁺ | Bromoacetamido-cs124CF₃ | 347 | 545 | 1500 | 30 |

| Eu³⁺ | Bromoacetamido-cs124CF₃ | 347 | 615 | 950 | 22 |

This table contains representative data for thiol-reactive lanthanide probes based on quinolone scaffolds, which are structurally related to this compound. The data is based on findings from studies on lanthanide luminescent probes. nih.govresearchgate.net

Catalytic Applications in Organic Synthesis

7-(Trifluoromethyl)quinoline-4-thiol as an Organocatalyst

There is currently no available scientific literature that describes the use of this compound as an organocatalyst. Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for a metal. While the quinoline (B57606) and thiol moieties are present in various known organocatalysts, this specific compound has not been reported in such a capacity.

Role in Metal-Free Catalytic Transformations

Consistent with the lack of information on its organocatalytic activity, there are no published studies detailing the role of this compound in metal-free catalytic transformations. Research into metal-free catalysis is a significant area of green chemistry, focusing on avoiding the environmental and economic costs associated with metal catalysts. However, the potential of this particular quinoline derivative in this field remains unexplored.

Mechanism of Catalytic Action

Due to the absence of any reported catalytic applications for this compound, there is no information regarding its potential mechanism of catalytic action. Mechanistic studies are fundamental to understanding and optimizing catalytic processes, but such investigations are contingent on the prior discovery of catalytic activity.

Advanced Spectroscopic Characterization and Analytical Applications

NMR Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For derivatives of 7-(trifluoromethyl)quinoline-4-thiol, ¹H and ¹³C NMR spectroscopy provide invaluable information regarding the molecular framework, while ¹⁹F NMR is crucial for probing the trifluoromethyl group.

In ¹³C NMR spectra of quinoline (B57606) derivatives, the carbon atoms of the heterocyclic ring and the benzene (B151609) ring show distinct resonances. For example, in novel fluorinated quinoline analogs, the carbon signals are well-resolved and provide a complete picture of the carbon skeleton. uni.lu For this compound derivatives, the carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling, a characteristic feature that aids in its assignment.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Derivatives of this compound based on Analogous Compounds

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic Protons | 7.0 - 9.0 | d, dd, m |

| ¹³C | Aromatic Carbons | 110 - 160 | s, d |

| ¹³C | C-CF₃ | ~120 - 130 | q |

| ¹⁹F | -CF₃ | -60 to -65 | s |

Note: The exact chemical shifts will be dependent on the specific derivative and the solvent used.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound and its derivatives, electrospray ionization (ESI) and other soft ionization techniques are typically employed to generate the molecular ion.

The predicted monoisotopic mass of this compound is 229.0173 Da. In a mass spectrum, this would correspond to the [M+H]⁺ ion at m/z 230.0246 or the [M]⁺· ion at m/z 229.0168. High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental formula C₁₀H₆F₃NS.

The fragmentation pattern in tandem mass spectrometry (MS/MS) provides crucial structural information. While specific experimental fragmentation data for this compound is not detailed in the provided search results, the fragmentation of related quinoline systems offers valuable insights. For instance, studies on pyridazino-quinolines show complex fragmentation with several cross-ring cleavages. A common fragmentation pathway for quinoline derivatives involves the loss of small neutral molecules such as HCN or C₂H₂ from the heterocyclic ring. The presence of the trifluoromethyl group would likely lead to the characteristic loss of a CF₃ radical or a CF₂ moiety. The thiol group could participate in rearrangements and influence the fragmentation cascade.

Table 2: Predicted m/z Values for Potential Adducts of this compound in Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]⁺ | 230.02458 |

| [M+Na]⁺ | 252.00652 |

| [M-H]⁻ | 228.01002 |

| [M+NH₄]⁺ | 247.05112 |

| [M+K]⁺ | 267.98046 |

Data sourced from PubChem.

UV-Vis and Fluorescence Spectroscopy for Photophysical Property Analysis

UV-Vis and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of molecules. The quinoline ring system is known to be chromophoric and often exhibits fluorescence. The introduction of a trifluoromethyl group and a thiol group can significantly modulate these properties.

The UV-Vis absorption spectrum of quinoline derivatives typically displays multiple absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* electronic transitions within the aromatic system. For instance, the absorption spectra of certain trifluoromethylated quinoline-phenol Schiff bases show electronic transitions in the 250–500 nm range. The transitions in the ultraviolet region are attributed to π → π* transitions of the heterocyclic ring, while transitions above 350 nm can be assigned to n → π* transitions involving the imine moiety. It is expected that this compound would exhibit similar absorption characteristics.

Future Research Directions and Challenges

Design of Novel 7-(Trifluoromethyl)quinoline-4-thiol Derivatives with Enhanced Bioactivity

The quinoline (B57606) nucleus is a well-established pharmacophore, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net The trifluoromethyl group is known to enhance the metabolic stability and binding affinity of drug candidates. researchgate.net Future research will likely focus on the rational design and synthesis of new this compound derivatives with improved biological efficacy.

Key Research Areas:

Structure-Activity Relationship (SAR) Studies: A primary focus will be on elucidating the structure-activity relationships of this class of compounds. nih.gov By systematically modifying the quinoline core and the substituents on the thiol group, researchers can identify the key structural features responsible for a desired biological effect. nih.govnih.gov For instance, studies on other quinoline derivatives have shown that the nature and position of substituents significantly influence their anticancer and anti-inflammatory activities. nih.govnih.gov

Anticancer Drug Development: The development of novel anticancer agents remains a significant area of research. nih.govnih.gov Quinoline derivatives have shown promise as tubulin polymerization inhibitors and inducers of apoptosis. researchgate.netnih.gov Future work could involve synthesizing and evaluating this compound derivatives for their antiproliferative activity against various cancer cell lines. researchgate.netresearchgate.netmdpi.com

Antimicrobial and Antileishmanial Agents: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. nih.gov Quinoline derivatives have demonstrated potent antileishmanial activity. researchgate.net Research into this compound derivatives could lead to the discovery of new compounds effective against a range of microbial and parasitic infections. researchgate.net

Challenges:

Synthesis of Diverse Libraries: A significant challenge lies in the efficient synthesis of a diverse library of derivatives to enable comprehensive SAR studies. This requires the development of robust and versatile synthetic methodologies.

Target Identification and Mechanism of Action: Determining the specific biological targets and understanding the mechanism of action of new bioactive compounds can be a complex and time-consuming process. nih.gov

Exploration of New Catalytic Pathways and Reaction Mechanisms

The unique electronic and structural features of this compound suggest its potential as a ligand or catalyst in various organic transformations. The presence of both a nitrogen atom in the quinoline ring and a sulfur atom in the thiol group allows for coordination with a variety of metal centers.

Key Research Areas:

Homogeneous Catalysis: The development of novel homogeneous catalysts for reactions such as cross-coupling, oxidation, and reduction is an active area of research. The complexation of this compound with transition metals could yield catalysts with unique reactivity and selectivity. For example, copper-quinoline complexes have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.com

Asymmetric Catalysis: The synthesis of chiral derivatives of this compound could open up avenues for its use in asymmetric catalysis, a critical tool for the production of enantiomerically pure pharmaceuticals.

Mechanistic Studies: A thorough understanding of the reaction mechanisms is crucial for the rational design of more efficient catalysts. Future research will likely involve detailed kinetic and spectroscopic studies to elucidate the catalytic cycles of reactions involving this compound.

Challenges:

Catalyst Stability and Reusability: A major challenge in catalysis is the development of catalysts that are both highly active and stable under reaction conditions, allowing for easy recovery and reuse.

Substrate Scope and Functional Group Tolerance: Exploring the substrate scope and functional group tolerance of new catalytic systems is essential to establish their practical utility in organic synthesis. acs.org

Integration into Advanced Material Systems for Sensing and Imaging

The photophysical properties of quinoline derivatives make them attractive candidates for the development of fluorescent sensors and imaging agents. nih.govresearchgate.netrsc.org The thiol group provides a convenient handle for attaching the quinoline fluorophore to other molecules or materials.

Key Research Areas:

Fluorescent Chemosensors: There is a growing demand for sensitive and selective chemosensors for the detection of various analytes, including metal ions, anions, and biologically important molecules. nih.govrsc.org The fluorescence of quinoline-based sensors can be modulated by the binding of an analyte, providing a detectable signal. researchgate.netsemanticscholar.org For example, quinoline derivatives have been developed as fluorescent sensors for Fe3+ and Zn2+ ions. nih.govrsc.org

Bioimaging: Fluorescent probes are invaluable tools for visualizing biological processes in living cells and organisms. nih.gov this compound derivatives could be designed to selectively accumulate in specific organelles or to respond to changes in the cellular environment, enabling their use in fluorescence microscopy. nih.govnih.gov

Smart Materials: The integration of this compound into polymers or other materials could lead to the development of "smart" materials that respond to external stimuli, such as light, pH, or the presence of a specific chemical species.

Challenges:

Selectivity and Sensitivity: A key challenge in sensor design is achieving high selectivity for the target analyte in the presence of interfering species. The sensitivity of the sensor must also be sufficient to detect the analyte at relevant concentrations.

Biocompatibility and Photostability: For biological applications, fluorescent probes must be biocompatible and photostable to allow for long-term imaging without causing cellular damage or losing their fluorescent signal. nih.gov

Development of Computational Models for Predictive Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials.

Key Research Areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts. nih.gov

Molecular Docking and Dynamics Simulations: Molecular docking studies can be used to predict the binding mode of this compound derivatives to their biological targets, providing insights into the mechanism of action. rsc.orgmdpi.commdpi.com Molecular dynamics simulations can be used to study the conformational dynamics of these molecules and their interactions with their environment. rsc.org

Prediction of Physicochemical Properties: Computational methods can be used to predict a wide range of physicochemical properties, such as solubility, lipophilicity, and pKa, which are important for drug development and materials design. researchgate.net

Challenges:

Accuracy of Computational Models: The accuracy of computational predictions is highly dependent on the quality of the underlying theoretical models and the parameters used. The development of more accurate and reliable computational methods is an ongoing challenge.

Computational Cost: High-level computational studies can be computationally expensive, particularly for large molecules and complex systems. The development of more efficient computational algorithms and the use of high-performance computing resources are necessary to address this challenge.

常见问题

Q. What synthetic methodologies are commonly employed to introduce the trifluoromethyl group into quinoline derivatives?

The trifluoromethyl group is typically introduced via nucleophilic or electrophilic trifluoromethylation. For example, 2-(trifluoromethyl)-4-quinolinol () may be synthesized using trifluoromethylating agents like TMSCF₃ or copper-mediated coupling reactions. Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity at the quinoline C7 position. Analytical validation via ¹⁹F NMR or LC-MS is critical to confirm substitution patterns .

Q. How can the thiol group in 7-(Trifluoromethyl)quinoline-4-thiol be quantitatively analyzed?

Fluorogenic reagents such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin ( ) enable selective thiol detection via fluorescence spectroscopy. Second-order rate constants for thiol derivatization (e.g., 10–100 M⁻¹s⁻¹) should be determined under controlled pH (6.5–7.5) to avoid interference from disulfide formation. Calibration curves using glutathione derivatives as standards are recommended for quantification .

Q. What purification techniques are suitable for isolating this compound from reaction mixtures?

Column chromatography with silica gel (hexane/ethyl acetate gradients) or reverse-phase HPLC (C18 columns, acetonitrile/water mobile phases) effectively resolves polar by-products. Purity validation via melting point analysis (e.g., mp 79–81°C for structurally similar compounds in ) and elemental analysis ensures batch consistency .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing thiol oxidation during synthesis?

Inert atmosphere (N₂/Ar) and reducing agents (e.g., TCEP or DTT) are essential to suppress disulfide formation. Kinetic studies ( ) suggest that derivatization rates vary with thiol nucleophilicity; adjusting reaction pH to 7.0–7.5 enhances thiolate ion availability. Catalyst screening (e.g., Pd/C for deprotection steps) may further improve yields .

Q. What computational strategies predict the bioactivity of this compound against therapeutic targets?

Molecular docking (AutoDock Vina) and MD simulations can model interactions with enzymes like DNA gyrase or kinases. For example, quinoline derivatives () exhibit antiproliferative activity via topoisomerase inhibition. QSAR models trained on analogs (e.g., 7-chloro-4-thioalkylquinolines in ) can correlate substituent effects (e.g., -CF₃ vs. -Cl) with IC₅₀ values .

Q. How do structural modifications at the quinoline C4 position influence thiol reactivity and stability?

Comparative studies of 4-thiol vs. 4-hydroxyquinolines () reveal that thiols exhibit higher nucleophilic reactivity but lower oxidative stability. Accelerated stability testing (40°C/75% RH) under varying pH (3–9) can quantify degradation pathways (e.g., dimerization). X-ray crystallography () may resolve steric effects of the -CF₃ group on thiol accessibility .

Q. What spectroscopic techniques resolve contradictions in reported biological activities of quinoline-thiol derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often arise from impurities or assay conditions. Orthogonal characterization via HRMS, ¹H/¹⁹F NMR, and X-ray diffraction () ensures compound identity. Dose-response assays in multiple cell lines (e.g., HeLa vs. MCF-7) clarify target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。